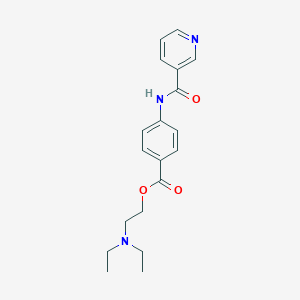
N,N'-Diethyl-N,N'-dimethylethylenediamine
Overview
Description
N,N’-Diethyl-N,N’-dimethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a colorless liquid with a fishy odor and is used in various chemical applications due to its unique properties. This compound features two secondary amine functional groups, making it a versatile ligand in coordination chemistry .
Mechanism of Action
Target of Action
N,N’-Diethyl-N,N’-dimethylethylenediamine is an organic compound that is often used as a chelating agent, catalyst, and surfactant . It can form stable complexes with metal ions, which are widely used in chemical analysis, plastics, rubber, and metal rust inhibitors . .
Pharmacokinetics
It is known that the compound is miscible in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Action Environment
The action, efficacy, and stability of N,N’-Diethyl-N,N’-dimethylethylenediamine can be influenced by various environmental factors. For instance, its chelating ability may be affected by the presence and concentration of metal ions in the environment. Furthermore, factors such as pH and temperature could also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N,N’-Diethyl-N,N’-dimethylethylenediamine interacts with various enzymes, proteins, and other biomolecules. It is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . The nature of these interactions is largely dependent on the specific biochemical context in which they occur.
Molecular Mechanism
It is known to form stable complexes with metal ions, which can function as catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diethyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of ethylenediamine with diethylamine and dimethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as toluene, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Diethyl-N,N’-dimethylethylenediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N,N’-Diethyl-N,N’-dimethylethylenediamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
N,N-Diethylethylenediamine: Contains ethyl groups but lacks the methyl groups, affecting its reactivity and coordination properties.
N,N,N’,N’-Tetraethylethylenediamine: Contains four ethyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
N,N’-Diethyl-N,N’-dimethylethylenediamine is unique due to its balanced steric and electronic properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N'-diethyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTBHGDNJBIYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCN(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059344 | |
| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-66-1 | |
| Record name | N,N′-Diethyl-N,N′-dimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethyl-N,N'-dimethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N1,N2-Diethyl-N1,N2-dimethyl-1,2-ethanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EBB9U823K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of N,N'-Diethyl-N,N'-dimethylethylenediamine influence the equilibrium between octahedral and square planar geometries in nickel(II) complexes?
A1: The study by [] investigates a series of nickel(II) complexes containing this compound, acetylacetonate (acac), and nitrate ligands. The research demonstrates that increasing the steric bulk of the diamine ligand, in this case by using this compound, favors the formation of the square planar [Ni(acac)(diam)]+ complex over the octahedral [Ni(diam)(acac)(NO3)] complex in solution. This is attributed to the relief of steric strain within the coordination sphere when the bulky diamine ligand adopts a square planar geometry around the nickel(II) ion. Essentially, the bulky ethyl and methyl groups on the nitrogen atoms of this compound create steric hindrance in the octahedral arrangement, making the less crowded square planar geometry more energetically favorable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)








